

# Mass spectrometry fragmentation pattern of Carbamazepine 10,11-epoxide-<sup>13</sup>C.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbamazepine 10,11-epoxide-<sup>13</sup>C

Cat. No.: B12392590

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Carbamazepine-10,11-epoxide-<sup>13</sup>C For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric behavior of <sup>13</sup>C-labeled Carbamazepine-10,11-epoxide, a critical internal standard for quantitative bioanalysis. Understanding its fragmentation pattern is essential for developing robust and reliable analytical methods in therapeutic drug monitoring and pharmacokinetic studies.

## Introduction

Carbamazepine (CBZ) is a primary anticonvulsant and mood-stabilizing drug. Its major active metabolite, Carbamazepine-10,11-epoxide (CBZE), also exhibits therapeutic and neurotoxic effects, making its monitoring crucial.[1][2] Stable isotope-labeled internal standards, such as Carbamazepine-10,11-epoxide-<sup>13</sup>C, are the gold standard for quantitative analysis by mass spectrometry, correcting for matrix effects and variations in instrument response.[3] This document outlines the expected fragmentation pattern of Carbamazepine-10,11-epoxide-<sup>13</sup>C, based on established data for the unlabeled analyte, and provides relevant experimental protocols.

## Molecular Structure and Isotopic Labeling

The chemical formula for Carbamazepine-10,11-epoxide is C<sub>15</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>. [4][5] The <sup>13</sup>C-labeled variant, specifically Carbamazepine-10,11-epoxide-<sup>13</sup>C, incorporates a single <sup>13</sup>C atom. For the

purpose of this guide, we will consider the common commercially available standard where the  $^{13}\text{C}$  is located at the carbonyl carbon of the urea moiety.[6]

- Unlabeled Molecular Weight: 252.27 g/mol [4]
- $^{13}\text{C}$ -labeled Molecular Weight: 253.26 g/mol [6][7]

## Mass Spectrometry Fragmentation Pattern

Under positive electrospray ionization (ESI+), Carbamazepine-10,11-epoxide and its  $^{13}\text{C}$ -labeled analog are readily protonated. The fragmentation of the resulting precursor ion is characterized by specific neutral losses and rearrangements.

### Fragmentation of Unlabeled Carbamazepine-10,11-epoxide

Tandem mass spectrometry (MS/MS) of the protonated unlabeled CBZE ( $[\text{M}+\text{H}]^+$  at  $m/z$  253.1) primarily yields a product ion at  $m/z$  180.1.[8] This corresponds to the core dibenzo[b,f]azepine structure following a rearrangement and loss of the elements of the epoxide and the urea group. Another less consistently reported fragment is observed at  $m/z$  210.[3][9]

### Predicted Fragmentation of Carbamazepine-10,11-epoxide- $^{13}\text{C}$

Given the  $^{13}\text{C}$  label on the carbonyl carbon, the precursor ion will have an  $m/z$  of 254.1. The fragmentation pathway is expected to mirror that of the unlabeled compound.

- Precursor Ion ( $[\text{M}+\text{H}]^+$ ):  $m/z$  254.1
- Major Product Ion: The formation of the  $m/z$  180.1 fragment involves the loss of the urea group containing the  $^{13}\text{C}$  label. Therefore, this fragment ion is not expected to shift in mass.
- Other Potential Product Ions: The fragment at  $m/z$  210 in the unlabeled spectrum is proposed to result from a rearrangement. The position of the  $^{13}\text{C}$  label on the urea group suggests this fragment would likely also not contain the label, remaining at  $m/z$  210.

## Quantitative Data Summary

The following tables summarize the expected and reported m/z values for unlabeled Carbamazepine-10,11-epoxide and the predicted values for its  $^{13}\text{C}$ -labeled counterpart.

Table 1: Mass Transitions for Unlabeled Carbamazepine-10,11-epoxide

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
<b>Carbamazepine-10,11-epoxide</b>	<b>253.09</b>	<b>180.04</b>	<b>[10]</b>
Carbamazepine-10,11-epoxide	253.10	180.10	[8]
Carbamazepine-10,11-epoxide	253	180	[11]

| Carbamazepine-10,11-epoxide | 253 | 210 |[9] |

Table 2: Predicted Mass Transitions for Carbamazepine-10,11-epoxide- $^{13}\text{C}$

Compound	Precursor Ion (m/z)	Predicted Product Ion (m/z)
<b>Carbamazepine-10,11-epoxide-<math>^{13}\text{C}</math></b>	<b>254.1</b>	<b>180.1</b>

| Carbamazepine-10,11-epoxide- $^{13}\text{C}$  | 254.1 | 210.1 |

## Experimental Protocols

The following are representative experimental methodologies for the analysis of Carbamazepine-10,11-epoxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Sample Preparation: Protein Precipitation

A common method for extracting Carbamazepine and its metabolites from plasma or serum is protein precipitation.[11]

- To 0.2 mL of plasma or saliva, add 0.6 mL of a solution of the internal standard (Carbamazepine-10,11-epoxide-<sup>13</sup>C) in methanol.
- Vortex the mixture to precipitate proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.

## Liquid Chromatography

Chromatographic separation is crucial to resolve the analyte from matrix interferences.

- Column: A C18 reversed-phase column is frequently used, such as a Phenomenex Luna C18 (150 x 2 mm, 5 µm) or a Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm).[\[12\]](#)
- Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or a mixture of acetonitrile and methanol).
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.[\[3\]](#)[\[11\]](#)
- Injection Volume: 20 µL.[\[3\]](#)

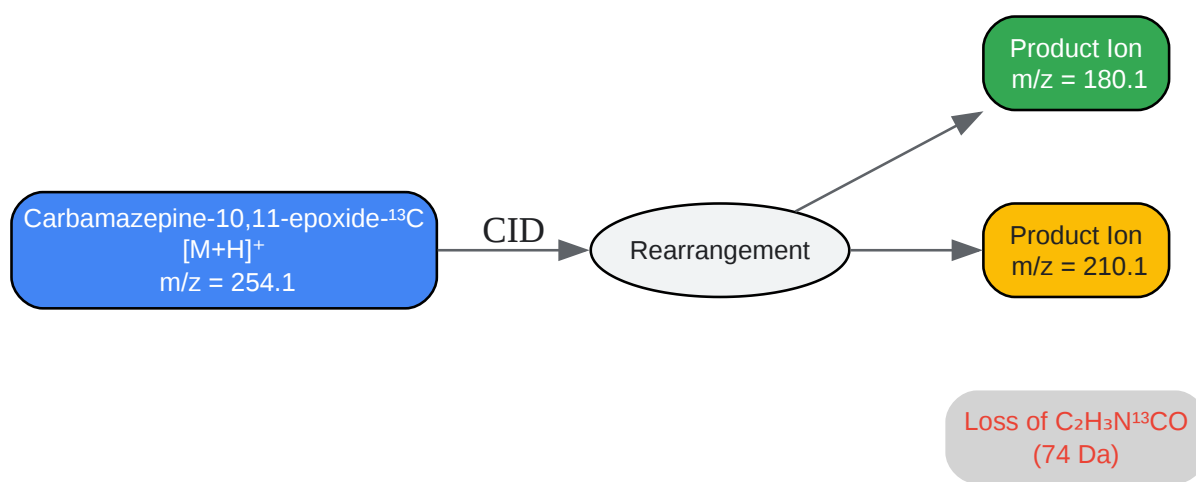
## Mass Spectrometry

- Ionization: Electrospray ionization in positive ion mode (ESI+).[\[9\]](#)
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to the product ion.
- Collision Energy: The collision energy for fragmentation is optimized for the specific instrument but is generally in the range of 10-35 V.[\[8\]](#)[\[11\]](#)
- Monitored Transitions:
  - Carbamazepine-10,11-epoxide:m/z 253.1 → m/z 180.1
  - Carbamazepine-10,11-epoxide-<sup>13</sup>C (Internal Standard):m/z 254.1 → m/z 180.1

## Visualizations

### Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for protonated Carbamazepine-10,11-epoxide- $^{13}\text{C}$ .

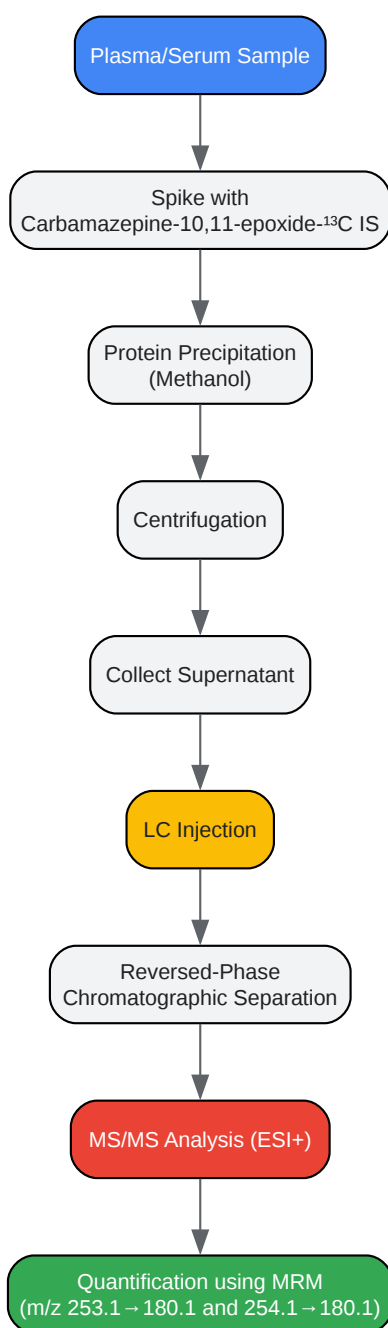


[Click to download full resolution via product page](#)

Caption: Proposed fragmentation of Carbamazepine-10,11-epoxide- $^{13}\text{C}$ .

### Experimental Workflow

This diagram outlines the typical workflow for the quantitative analysis of Carbamazepine-10,11-epoxide.



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for Carbamazepine-10,11-epoxide analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Markedly Elevated Carbamazepine-10,11-epoxide/Carbamazepine Ratio in a Fatal Carbamazepine Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamazepine-10,11-epoxide in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. Carbamazepine 10,11-epoxide | C<sub>15</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> | CID 2555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamazepine 10,11-epoxide [webbook.nist.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of Carbamazepine 10,11-epoxide-<sup>13</sup>C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392590#mass-spectrometry-fragmentation-pattern-of-carbamazepine-10-11-epoxide-13c]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)